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Compound of Interest

Compound Name: CC-90003

Cat. No.: B10798849 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinase selectivity profile of CC-
90003, a potent and irreversible inhibitor of Extracellular Signal-regulated Kinases 1 and 2

(ERK1/2). This document details the on-target potency, off-target interactions, and the

methodologies used to elucidate this profile, offering valuable insights for researchers in

oncology and kinase inhibitor development.

Executive Summary
CC-90003 is a covalent inhibitor targeting the terminal kinases of the MAPK signaling pathway,

ERK1 and ERK2.[1] It has demonstrated potent anti-proliferative activity in tumor models with

mutations in the KRAS and BRAF genes.[2] The selectivity of a kinase inhibitor is a critical

determinant of its therapeutic index. This guide summarizes the key findings from biochemical,

cellular, and mass spectrometry-based profiling of CC-90003, highlighting its high selectivity for

ERK1/2 with a defined set of off-target kinases.

Kinase Selectivity Profile of CC-90003
The kinase selectivity of CC-90003 has been extensively evaluated across a broad panel of

kinases. The primary targets, ERK1 and ERK2, are potently inhibited in the low nanomolar

range. Off-target activity has been identified against a small number of other kinases, which is

crucial for understanding the compound's broader biological effects and potential side effects.
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On-Target Potency
CC-90003 demonstrates potent and irreversible inhibition of its primary targets, ERK1 and

ERK2.

Target IC50 (nmol/L)

ERK1 10 - 20[2][3]

ERK2 10 - 20[2][3]

Off-Target Kinase Profile
Kinome-wide screening has been conducted to identify potential off-target liabilities of CC-
90003. The following tables summarize the findings from these screens.

Biochemical Kinase Panel (258 kinases):

Inhibition Level Number of Kinases

>80% inhibition 17

50% - 80% inhibition 28

<50% inhibition 213

Cellular Kinase Screening (ActivX - 194 kinases in A375 cells):

Kinases with >80% inhibition at 1 µmol/L CC-90003

Off-Target

MKK4

MKK6

FAK

Consolidated Significant Off-Targets:
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Through further analysis, a few key off-target kinases have been consistently identified.

Off-Target % Inhibition at 1 µmol/L

KDR >80%[3]

FLT3 >80%[3]

PDGFRα >80%[3]

Signaling Pathway Context
CC-90003 primarily targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in

regulating cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is a

hallmark of many cancers.[4]
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Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of CC-90003.
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Experimental Methodologies
A combination of biochemical and cellular assays, along with mass spectrometry, were

employed to characterize the kinase selectivity of CC-90003.

General Experimental Workflow
The following diagram illustrates a typical workflow for kinase inhibitor profiling.
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Caption: General workflow for determining the kinase selectivity profile of an inhibitor.

Representative Experimental Protocols
The following are representative protocols for the types of assays used to profile CC-90003.
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4.2.1. Biochemical Kinase Activity Assay (Illustrative Example)

This protocol describes a generic method for assessing kinase activity in a biochemical format.

Reagents and Materials:

Purified recombinant kinases

Specific peptide substrates for each kinase

ATP (Adenosine triphosphate)

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

CC-90003 at various concentrations

Detection reagent (e.g., ADP-Glo™, radiometric [γ-³²P]ATP)

Microtiter plates (e.g., 384-well)

Procedure:

1. Prepare serial dilutions of CC-90003 in DMSO.

2. In a microtiter plate, add the kinase, its specific substrate, and the kinase reaction buffer.

3. Add the diluted CC-90003 or DMSO (vehicle control) to the wells.

4. Incubate for a predetermined time at a controlled temperature (e.g., 30 minutes at 30°C).

5. Initiate the kinase reaction by adding ATP.

6. Allow the reaction to proceed for a specified duration (e.g., 60 minutes).

7. Stop the reaction and add the detection reagent according to the manufacturer's

instructions.

8. Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
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9. Calculate the percent inhibition for each concentration of CC-90003 and determine the

IC50 value by fitting the data to a dose-response curve.

4.2.2. Cellular Kinase Profiling (KiNativ™ Assay Principle)

This method measures the engagement of a compound with its target kinases within a cellular

context.

Principle: The KiNativ™ technology utilizes an ATP probe that covalently labels the active

site of kinases.[6] By pre-treating cell lysates with an inhibitor like CC-90003, the

engagement of the inhibitor with its target kinases can be quantified by the reduction in

probe labeling, which is measured by mass spectrometry.[6]

Procedure Outline:

1. Culture cells (e.g., A375 melanoma cells) to a desired confluency.

2. Lyse the cells to prepare a native proteome.

3. Treat the cell lysate with varying concentrations of CC-90003 or a vehicle control.

4. Add the ATP-based probe to the treated lysates. The probe will covalently bind to the

active sites of kinases that are not occupied by the inhibitor.

5. Digest the proteins into peptides.

6. Enrich the probe-labeled peptides.

7. Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinases.

8. The degree of target engagement is determined by the decrease in the signal from the

probe-labeled peptides in the presence of the inhibitor.

4.2.3. Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of a compound on cell viability.

Reagents and Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b10798849?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets/CMD/Application-Notes/Targeted-Kinase-Inhibitor-Profiling-Using-a-Hybrid-Quadrupole-Orbitrap-Mass-Spectrometer.pdf
https://www.benchchem.com/product/b10798849?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets/CMD/Application-Notes/Targeted-Kinase-Inhibitor-Profiling-Using-a-Hybrid-Quadrupole-Orbitrap-Mass-Spectrometer.pdf
https://www.benchchem.com/product/b10798849?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10798849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer cell lines (e.g., HCT-116 colorectal cancer cells)

Cell culture medium and supplements

CC-90003 at various concentrations

CellTiter-Glo® Luminescent Cell Viability Assay reagent

Opaque-walled multi-well plates (e.g., 96-well)

Procedure:

1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

2. Treat the cells with serial dilutions of CC-90003 or DMSO (vehicle control).

3. Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator.

4. Equilibrate the plates to room temperature.

5. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

6. Mix the contents to induce cell lysis.

7. Measure the luminescent signal using a plate reader. The signal is proportional to the

amount of ATP, which is indicative of the number of viable cells.

8. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response

curve.

4.2.4. Mass Spectrometry for Covalent Binding Confirmation

This method confirms the covalent interaction between CC-90003 and its target kinases.

Procedure Outline:

1. Incubate purified ERK1 or ERK2 protein with an excess of CC-90003.
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2. After incubation, desalt the protein-inhibitor complex.

3. Analyze the intact mass of the complex using MALDI-TOF mass spectrometry.

4. An increase in the molecular weight of the protein corresponding to the molecular weight

of CC-90003 confirms covalent binding.

On-Target vs. Off-Target Effects: A Logical
Framework
Understanding the distinction between on-target and off-target effects is crucial for preclinical

and clinical development.
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Caption: Logical relationship between on-target and off-target effects of CC-90003.

Conclusion
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CC-90003 is a highly potent and selective covalent inhibitor of ERK1 and ERK2. Its selectivity

has been well-characterized through a variety of robust biochemical and cellular assays. While

it demonstrates high specificity for its intended targets, a small number of off-target kinases

have been identified, which provides a more complete understanding of its biological activity.

This detailed selectivity profile is invaluable for guiding its further development and for

interpreting preclinical and clinical findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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